molecular formula C10H10Na2O6S B12732998 Butanoic acid, 4-(4-sulfophenoxy)-, disodium salt CAS No. 65355-56-8

Butanoic acid, 4-(4-sulfophenoxy)-, disodium salt

Cat. No.: B12732998
CAS No.: 65355-56-8
M. Wt: 304.23 g/mol
InChI Key: FRZBHEDTLNSXPB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(p-Sulfophenoxy)butyric acid disodium salt is a chemical compound with the molecular formula C10H10Na2O6S. It is known for its unique structure, which includes a butyric acid backbone with a sulfophenoxy group attached. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Sulfophenoxy)butyric acid disodium salt typically involves the reaction of 4-hydroxybenzenesulfonic acid with butyric acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disodium salt. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 4-(p-Sulfophenoxy)butyric acid disodium salt involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-(p-Sulfophenoxy)butyric acid disodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-(p-Sulfophenoxy)butyric acid disodium salt can yield sulfone derivatives, while reduction can produce sulfide compounds.

Scientific Research Applications

4-(p-Sulfophenoxy)butyric acid disodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is employed in biochemical assays and as a buffer component in various biological experiments.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its anti-inflammatory properties.

    Industry: It is used in the manufacture of dyes, detergents, and other industrial chemicals due to its surfactant properties.

Mechanism of Action

The mechanism by which 4-(p-Sulfophenoxy)butyric acid disodium salt exerts its effects involves its interaction with specific molecular targets. The sulfophenoxy group can interact with proteins and enzymes, altering their activity. The compound’s surfactant properties also play a role in its mechanism of action, affecting cell membranes and other biological structures.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Sulfophenoxy)butanoic acid: Similar in structure but differs in the position of the sulfonate group.

    Phenylbutyric acid: Shares the butyric acid backbone but lacks the sulfophenoxy group.

Uniqueness

4-(p-Sulfophenoxy)butyric acid disodium salt is unique due to its combination of a butyric acid backbone with a sulfophenoxy group, which imparts distinctive chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

CAS No.

65355-56-8

Molecular Formula

C10H10Na2O6S

Molecular Weight

304.23 g/mol

IUPAC Name

disodium;4-(4-sulfonatophenoxy)butanoate

InChI

InChI=1S/C10H12O6S.2Na/c11-10(12)2-1-7-16-8-3-5-9(6-4-8)17(13,14)15;;/h3-6H,1-2,7H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2

InChI Key

FRZBHEDTLNSXPB-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.